molecular formula C11H13N B1347127 2,6-dimethyl-N-prop-2-ynyl-aniline CAS No. 74248-48-9

2,6-dimethyl-N-prop-2-ynyl-aniline

Cat. No.: B1347127
CAS No.: 74248-48-9
M. Wt: 159.23 g/mol
InChI Key: ISACQIQEYNRYHZ-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-prop-2-ynyl-aniline is an organic compound with the molecular formula C11H13N It is a derivative of aniline, where the amino group is substituted with a prop-2-ynyl group and two methyl groups at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-prop-2-ynyl-aniline typically involves the alkylation of 2,6-dimethylaniline with propargyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-prop-2-ynyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

2,6-dimethyl-N-prop-2-ynyl-aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-prop-2-ynyl-aniline involves its interaction with molecular targets such as enzymes and receptors. The prop-2-ynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the prop-2-ynyl group and the methyl groups at the 2 and 6 positions. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,6-dimethyl-N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7,12H,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISACQIQEYNRYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305976
Record name 2,6-dimethyl-N-prop-2-ynyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74248-48-9
Record name NSC172999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethyl-N-prop-2-ynyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dimethyl-N-propargyl-aniline was prepared by reacting 2,6-dimethyl-aniline with propargyl bromide according to the statements in the literature (see U.S. Pat. No. 4,001,325). ##STR100##
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Synthesis routes and methods II

Procedure details

Propargyl p-toluenesulphonate (6.0 g, 0.05 mole) was heated with 2,6-dimethylaniline (6.0 g, 0.05 mole) on steam bath for 2 hours, poured into water (100 ml), extracted into methylenedichloride (50 ml), dried (MgSO4), filtered, solvent evaporated and the product distilled to give 2,6-dimethylphenyl propargylamine, identical with that in Route II. Subsequent preparative steps were as outlined in Route II.
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6 g
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6 g
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Synthesis routes and methods III

Procedure details

2,6-Dimethylaniline (12.1 g, 0.1 mole) and propargyl chloride (3.8 g, 0.05 mole), were mixed and heated over a steam bath using an efficient reflux condenser for 8 hours, then treated with aqueous caustic soda solution, extracted with ether, the ethereal layer worked up and the residue distilled to give 2,6-dimethylphenyl propargylamine, b.p. 56°-58° C./0.01 mm.
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12.1 g
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3.8 g
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